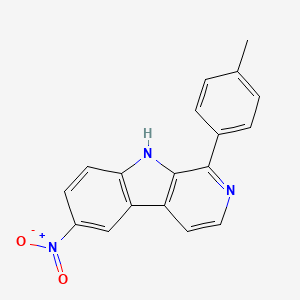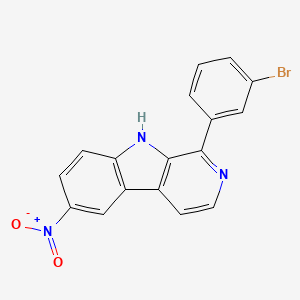
ゴニオジオール 8-アセテート
説明
Synthesis Analysis
The synthesis of Goniodiol 8-acetate and related styryl lactones like (+)-goniodiol, (+)-goniotriol, and others, involves concise methods from chiral lactonic aldehydes as intermediates. Key techniques include the in situ generation of unstable aldehydes followed by chemoselective reactions for diastereomers at the C-8 positions (Tsubuki, Kanai, Nagase, & Honda, 1999). Another approach involves regioselective asymmetric dihydroxylation and palladium-catalyzed cross-coupling (Chen, Lin, Wang, & Liu, 2002).
Molecular Structure Analysis
X-ray crystallographic analysis has been pivotal in detailing the molecular structure of Goniodiol 8-acetate derivatives. The structure of goniodiol-7-monoacetate, a related compound, provides insights into the spatial arrangement and stereochemistry, crucial for understanding the compound's biological activity (Wu et al., 1991).
Chemical Reactions and Properties
Goniodiol 8-acetate and its analogs participate in a variety of chemical reactions, including ring-closing metathesis, oxy-Michael addition, and epoxidation, which are instrumental in the synthesis of diverse styryllactones. These reactions are fundamental to constructing the molecule's complex structure and functional groups (Banwell et al., 2003).
科学的研究の応用
がん研究
ゴニオジオール 8-アセテートは、細胞毒性を持つことが判明しており、がん研究において注目される化合物です。研究によると、この化合物はさまざまな癌細胞株に対して特異的な活性を示します。これは、新しい抗癌療法の開発のための潜在的な経路を提供するため、特に重要です。 この化合物は、チューブリンなどの構造タンパク質の活性部位に結合する能力があるため、癌細胞の分裂と増殖を阻害する可能性があります {svg_1}.
抗菌活性
研究によると、ゴニオジオール 8-アセテートは抗菌性を示します。これは、特に抗生物質耐性が深刻な問題となっている現在、新しい抗生物質の開発において非常に重要です。 この化合物は、Yersinia intermediaなどの細菌に対して効果があることから、細菌感染症の治療における治療薬としての可能性を示しています {svg_2}.
エナンチオ選択的合成
ゴニオジオール 8-アセテートのエナンチオ選択的合成は、有機化学分野における重要な用途です。このプロセスにより、特定の空間配置で化合物を生成することができ、これは生物活性にとって重要になる可能性があります。 ゴニオジオール 8-アセテートをエナンチオマー純粋な形で合成できることは、薬物の立体配置が効力に影響を与える可能性のある医薬品用途にとって貴重です {svg_3}.
植物化学分析
ゴニオジオール 8-アセテートは、薬用植物の化学成分を理解するために、植物化学研究でも使用されます。 植物からゴニオジオール 8-アセテートなどの化合物を単離し、同定することで、研究者はその潜在的な薬用用途を探求し、植物の治療効果への貢献を理解することができます {svg_4}.
構造タンパク質相互作用
ゴニオジオール 8-アセテートとチューブリンなどの構造タンパク質の相互作用は、別の重要な研究分野です。 この化合物がチューブリンとどのように相互作用するかを研究することで、科学者は細胞分裂のメカニズムと、ゴニオジオール 8-アセテートが病気の原因となる細胞の増殖を阻害するために使用される可能性についての洞察を得ることができます {svg_5}.
生物活性相関
ゴニオジオール 8-アセテートの構造と生物活性の関係を理解することは、重要な研究用途です。これには、化合物の立体配置と、その構造の変化がその機能にどのように影響するかを研究することが含まれます。 このような研究は、生物学的標的に対する相互作用を最適化することで、より効果的な薬剤の開発につながる可能性があります {svg_6}.
将来の方向性
While specific future directions for research on Goniodiol 8-acetate are not detailed in the search results, it is noteworthy that the compound has been found to exhibit cytotoxic activity , suggesting potential for further exploration in the field of cancer research.
Relevant Papers The first total synthesis of goniodiol-8-monoacetate was reported in a paper . Another paper reported the identification and structure elucidation of phytochemical constituents from the medicinal plant 'Goniothalamus wynaadensis’ .
作用機序
- Goniodiol 8-acetate is a natural compound found in the Goniothalamus genus, which belongs to the Annonaceae family. It has been used in traditional medicine in tropical and subtropical Asia .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Goniodiol 8-acetate plays a significant role in biochemical reactions due to its cytotoxic activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that is crucial for cell division. Goniodiol 8-acetate binds to tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to interact with other cellular proteins involved in apoptosis and cell signaling pathways .
Cellular Effects
Goniodiol 8-acetate exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, Goniodiol 8-acetate impacts cellular metabolism by disrupting mitochondrial function and reducing ATP production .
Molecular Mechanism
At the molecular level, Goniodiol 8-acetate exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus inhibiting mitosis . This binding interaction leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and the release of pro-apoptotic factors from mitochondria . Additionally, Goniodiol 8-acetate modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Goniodiol 8-acetate have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods . Short-term exposure to Goniodiol 8-acetate leads to rapid induction of apoptosis in cancer cells, while long-term exposure can result in sustained inhibition of cell proliferation and altered cellular metabolism . In vitro studies have shown that the cytotoxic effects of Goniodiol 8-acetate are dose-dependent and time-dependent .
Dosage Effects in Animal Models
In animal models, the effects of Goniodiol 8-acetate vary with different dosages. Low doses of the compound have been shown to inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can result in toxic side effects .
Metabolic Pathways
Goniodiol 8-acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of Goniodiol 8-acetate can further interact with cellular proteins and enzymes, affecting metabolic flux and altering metabolite levels . The compound’s impact on glycolysis and the tricarboxylic acid cycle has been noted, leading to reduced ATP production and altered energy metabolism .
Transport and Distribution
Within cells and tissues, Goniodiol 8-acetate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells can influence its cytotoxic effects and therapeutic potential .
Subcellular Localization
Goniodiol 8-acetate is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s presence in mitochondria is particularly significant, as it disrupts mitochondrial function and induces apoptosis . Additionally, its cytoplasmic localization allows it to interact with various signaling pathways and cellular proteins .
特性
IUPAC Name |
[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWLVBSOTCIVHI-VHDGCEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-pyrido[3,4-b]indole](/img/no-structure.png)
